![molecular formula C15H19ClN2O B3883435 8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B3883435.png)
8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Overview
Description
8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound that features a pyridine ring fused with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a pyridine derivative, followed by the introduction of the pyran ring through cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring, potentially converting it to a piperidine ring.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological targets is required.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound might bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile: Lacks the butyl group, which may affect its reactivity and applications.
8-Butyl-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile: Lacks the chlorine atom, potentially altering its chemical properties and biological activity.
Uniqueness
8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile is unique due to the presence of both the butyl and chlorine substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
8-butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c1-4-5-6-13-12-9-19-15(2,3)7-10(12)11(8-17)14(16)18-13/h4-7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTMMHCVWRAGPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(C2=C1COC(C2)(C)C)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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